![molecular formula C23H21N3O6S3 B12912665 3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole CAS No. 817638-47-4](/img/structure/B12912665.png)
3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring substituted with three phenyl groups, each bearing a methylsulfonyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of intermediate compounds, which are then subjected to cyclization to form the triazole ring. The methylsulfonyl groups are introduced through sulfonation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The triazole ring and phenyl groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced triazole compounds, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfonyl groups can enhance the compound’s solubility and binding affinity, facilitating its action at the molecular level. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Tris(4-methoxyphenyl)-4H-1,2,4-triazole: Similar structure but with methoxy groups instead of methylsulfonyl groups.
3,4,5-Tris(4-nitrophenyl)-4H-1,2,4-triazole: Contains nitro groups, leading to different chemical properties and reactivity.
3,4,5-Tris(4-chlorophenyl)-4H-1,2,4-triazole: Chlorine substituents impart distinct electronic effects.
Uniqueness
3,4,5-Tris(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazole is unique due to the presence of methylsulfonyl groups, which enhance its solubility and reactivity. These groups also contribute to its potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
817638-47-4 |
|---|---|
Molekularformel |
C23H21N3O6S3 |
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
3,4,5-tris(4-methylsulfonylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H21N3O6S3/c1-33(27,28)19-10-4-16(5-11-19)22-24-25-23(17-6-12-20(13-7-17)34(2,29)30)26(22)18-8-14-21(15-9-18)35(3,31)32/h4-15H,1-3H3 |
InChI-Schlüssel |
DBHOSFXQQZYLIH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



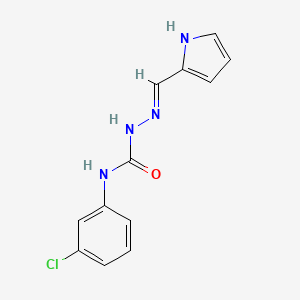
![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)
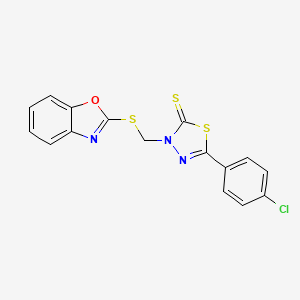




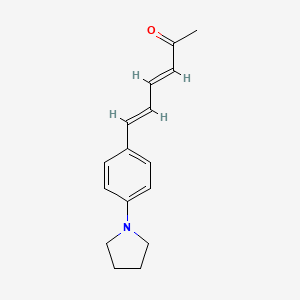
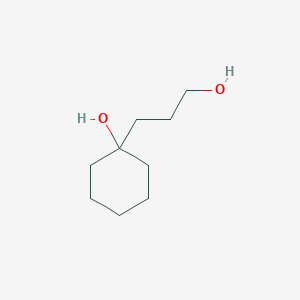
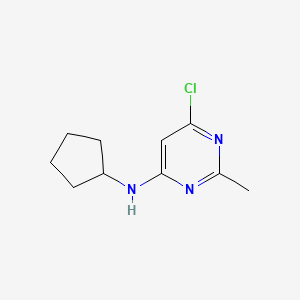
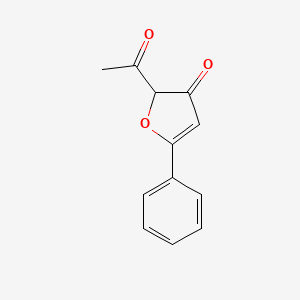
![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)
